10-Bromodecyl 8-Bromooctanoate: Chemical Properties, Mechanistic Insights, and Applications in Biodegradable Lipid and Polymer Synthesis
10-Bromodecyl 8-Bromooctanoate: Chemical Properties, Mechanistic Insights, and Applications in Biodegradable Lipid and Polymer Synthesis
Executive Summary
The development of advanced drug delivery systems, particularly Lipid Nanoparticles (LNPs) and polymeric gene vectors, relies heavily on the precise architectural design of hydrophobic domains. 10-Bromodecyl 8-bromooctanoate (CAS: 819883-37-9) is a highly specialized, asymmetric dielectrophilic building block. Featuring two terminal primary bromides separated by a long aliphatic chain and a central ester linkage, this compound serves as a critical precursor for synthesizing biodegradable bolaamphiphiles, ionizable lipids, and poly(amino esters).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and validated protocols for its integration into advanced macromolecular architectures.
Physicochemical Profiling & Structural Causality
The utility of 10-bromodecyl 8-bromooctanoate stems from its specific molecular geometry and functional group placement.
Quantitative Chemical Profile
The following table summarizes the core physicochemical parameters of the compound[1]:
| Property | Value / Description |
| IUPAC Name | 10-bromodecyl 8-bromooctanoate |
| CAS Registry Number | 819883-37-9 |
| Molecular Formula | C₁₈H₃₄Br₂O₂ |
| Molecular Weight | 442.27 g/mol |
| Functional Groups | Primary alkyl bromides (x2), Aliphatic ester |
| Structural Feature | Asymmetric aliphatic chain (C10 / C8) |
| H-Bond Acceptors / Donors | 2 / 0 |
Structural Causality in Drug Delivery
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Asymmetric Aliphatic Chain: Symmetric lipids tend to pack tightly, forming highly crystalline domains that impede drug release and reduce transfection efficiency. The asymmetry between the C10 (decanol-derived) and C8 (octanoic acid-derived) chains introduces steric disruption. This lowers the phase transition temperature ( Tm ) of the resulting lipids, promoting a fluid, fusogenic state at physiological temperatures which is critical for endosomal escape.
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Internal Ester Linkage: Traditional purely aliphatic chains are highly lipophilic and persist in vivo, leading to cumulative toxicity. The central ester bond acts as a biodegradable "fuse." Once the LNP or polymer enters the cytosol, intracellular esterases selectively hydrolyze this bond, breaking the highly hydrophobic C18 chain into easily clearable C8 and C10 metabolites.
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Terminal Bromides: Primary alkyl bromides are excellent leaving groups for bimolecular nucleophilic substitution ( SN2 ). They allow for rapid, high-yield conjugation with a variety of nucleophiles (amines, thiols, azides) without the need for complex catalytic systems.
Mechanistic Pathways: The Dielectrophilic Core
10-bromodecyl 8-bromooctanoate can be utilized to generate three distinct classes of delivery vehicles, depending on the stoichiometry and nature of the co-reactant.
| Architecture | Co-Reactant | Primary Application | Key Advantage of the Ester Core |
| Asymmetric Bolaamphiphile | Terminal Alkynes (via Azide) | Unilamellar Vesicles (Bolasomes) | Enhances membrane fluidity; ensures clearance. |
| Poly(amino ester) | Primary Amines / Diamines | Non-viral Gene Delivery Vectors | Tunable degradation rate; low cytotoxicity. |
| Ionizable Lipid | Secondary Amines | mRNA Lipid Nanoparticles (LNPs) | Facilitates endosomal escape; biodegradable tail. |
Biodegradation Mechanism
The safety profile of materials derived from 10-bromodecyl 8-bromooctanoate is rooted in its predictable degradation pathway. Upon cytosolic entry, the ester bond is cleaved by ubiquitous carboxylesterases.
Fig 1. Intracellular esterase-mediated biodegradation pathway of the internal ester linkage.
Application Workflows & Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Synthesis of Asymmetric Bolaamphiphiles via Click Chemistry
Bolaamphiphiles are amphipathic molecules characterized by a hydrophobic chain connecting two polar head groups. They are highly valued for forming stable monolayer vesicles (bolasomes)[2]. Synthesizing them from 10-bromodecyl 8-bromooctanoate involves a two-step process: azidation followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Fig 2. Two-step synthetic workflow for biodegradable asymmetric bolaamphiphiles.
Protocol 1: Synthesis of 10-Azidodecyl 8-azidooctanoate (Diazide Intermediate)
Causality: Sodium azide ( NaN3 ) is a potent nucleophile that displaces the primary bromides via an SN2 mechanism. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent because it heavily solvates the sodium cation, leaving the azide anion "naked" and highly reactive, thereby driving the reaction to completion[2].
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Preparation: In a round-bottom flask, dissolve 10-bromodecyl 8-bromooctanoate (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Nucleophilic Addition: Add sodium azide ( NaN3 , 3.0 eq) to the solution in a single portion.
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Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C under a continuous nitrogen atmosphere for 24 hours.
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Workup: Cool the mixture to room temperature, quench with an equal volume of distilled water, and extract three times with ethyl acetate.
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Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Self-Validation Checkpoint: Analyze the crude product via FTIR spectroscopy. The successful conversion of the bromide to the azide is quantitatively confirmed by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ and the complete disappearance of the C-Br stretch at ~650 cm⁻¹.
Step-Growth Polycondensation for Poly(amino esters)
Poly(amino esters) are leading candidates for non-viral gene delivery due to their ability to condense DNA/RNA and buffer endosomal pH (the "proton sponge" effect)[3]. 10-bromodecyl 8-bromooctanoate acts as an ideal "BB" monomer (dielectrophile) that reacts with primary amines ("AA" monomers) to form linear, biodegradable polymers.
Protocol 2: Synthesis of Linear Poly(amino ester)
Causality: A primary amine possesses two reactive N-H bonds. The first SN2 alkylation forms a secondary amine, which remains nucleophilic enough to undergo a second alkylation, propagating the polymer chain. Potassium carbonate ( K2CO3 ) is used to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the amine monomers which would otherwise halt the polymerization[3].
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Monomer Mixing: In a flame-dried Schlenk flask, dissolve 10-bromodecyl 8-bromooctanoate (1.0 eq) and a primary amine (e.g., 4-amino-1-butanol, 1.0 eq) in anhydrous acetonitrile to achieve a 1.0 M total monomer concentration.
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Base Addition: Add anhydrous potassium carbonate ( K2CO3 , 3.0 eq) as an acid scavenger.
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Polymerization: Stir the suspension vigorously at 80°C for 48 to 72 hours under an inert argon atmosphere.
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Filtration: Cool the mixture and filter it through a Celite pad to remove inorganic salts (KBr and excess K2CO3 ).
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Precipitation: Concentrate the filtrate to half its volume and precipitate the polymer by adding it dropwise into a 10-fold excess of vigorously stirred, ice-cold diethyl ether. Collect the polymer by centrifugation and dry under vacuum.
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Self-Validation Checkpoint: Gel Permeation Chromatography (GPC) must be used to confirm the weight-average molecular weight ( Mw ) and polydispersity index (PDI). According to Carothers' equation, the reaction stoichiometry must be strictly 1:1 to achieve high molecular weights; any deviation indicates impurities in the starting materials or incomplete conversion.
References
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Octanoic acid, 8-[[(4-methoxyphenyl)diphenylmethyl]amino] - ChemicalRegister. ChemicalRegister. Available at: [Link]
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Synthesis of Poly(β-amino ester)s Optimized for Highly Effective Gene Delivery. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Octanoic acid, 8-[[(4-methoxyphenyl)diphenylmethyl]amino]-, ethyl ester,Octanoic acid, 8-[[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]thio]- Suppliers & Manufacturers [chemicalregister.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
